3'-O-forosaminyl-griseusin A
Description
Structure
3D Structure
Properties
CAS No. |
158268-23-6 |
|---|---|
Molecular Formula |
C30H35NO11 |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
[(3'S,4'S,6'S,11S,15S,17S)-3'-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-6'-methyl-2,9,13-trioxospiro[12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-17,2'-oxane]-4'-yl] acetate |
InChI |
InChI=1S/C30H35NO11/c1-13-11-20(38-15(3)32)29(40-22-10-9-17(31(4)5)14(2)37-22)30(41-13)25-24(28-19(42-30)12-21(34)39-28)26(35)16-7-6-8-18(33)23(16)27(25)36/h6-8,13-14,17,19-20,22,28-29,33H,9-12H2,1-5H3/t13-,14+,17-,19-,20-,22+,28+,29-,30-/m0/s1 |
InChI Key |
GBCIKOFDQWOMIP-YVYZCLHYSA-N |
SMILES |
CC1CC(C(C2(O1)C3=C(C4C(O2)CC(=O)O4)C(=O)C5=C(C3=O)C(=CC=C5)O)OC6CCC(C(O6)C)N(C)C)OC(=O)C |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@]2(O1)C3=C([C@H]4[C@@H](O2)CC(=O)O4)C(=O)C5=C(C3=O)C(=CC=C5)O)O[C@@H]6CC[C@@H]([C@H](O6)C)N(C)C)OC(=O)C |
Canonical SMILES |
CC1CC(C(C2(O1)C3=C(C4C(O2)CC(=O)O4)C(=O)C5=C(C3=O)C(=CC=C5)O)OC6CCC(C(O6)C)N(C)C)OC(=O)C |
Other CAS No. |
158268-23-6 |
Synonyms |
3'-O-alpha-D-forosaminyl-(+)-griseusin A 3'-O-forosaminyl-griseusin A OF-griseusin A |
Origin of Product |
United States |
Discovery, Isolation, and Production Methodologies
Proteomics and Transcriptomics in Pathway Elucidation
To pinpoint the specific BGC responsible for the production of 3'-O-forosaminyl-griseusin A in Streptomyces sp. CA-256286, a combination of proteomics and transcriptomics was employed. nih.govnih.gov
Proteomics analysis involves the identification and quantification of the entire set of proteins expressed by an organism. In this context, whole-cell protein extracts were digested into smaller peptides, which were then analyzed by mass spectrometry-based peptide sequencing. The resulting peptide sequences were mapped back to the organism's genome, allowing for the identification of expressed proteins. nih.gov
Transcriptomics analysis , on the other hand, focuses on the study of the complete set of RNA transcripts (the transcriptome). By analyzing the messenger RNA (mRNA) molecules, researchers can determine which genes are actively being transcribed and at what levels. nih.gov
The application of these "omics" techniques provided strong evidence linking a specific BGC (designated as BGC 1.31) to the synthesis of this compound. nih.govmdpi.com
CRISPR-Induced Gene Inactivations and Heterologous Expression Systems
To definitively confirm the role of the identified BGC, targeted gene inactivation experiments were conducted using CRISPR-based technologies. nih.govnih.gov
Specifically, the CRISPR-cBEST base editing method was utilized to inactivate two core type II polyketide synthase (PKS) genes, KS and CLF, within the BGC of Streptomyces sp. CA-256286. mdpi.com This technique introduces precise base changes in the DNA sequence, resulting in the creation of premature stop codons that effectively halt the translation of the target genes into functional proteins. mdpi.com The successful inactivation of these genes and the subsequent loss of this compound production provided experimental confirmation that BGC 1.31 is indeed responsible for its biosynthesis. mdpi.com
Heterologous expression offers a powerful platform for both the study and production of natural products. This involves transferring the entire BGC from its native producer into a more genetically tractable and often faster-growing host organism.
The biosynthetic gene cluster for this compound was successfully expressed in the heterologous host Streptomyces albus J1074. nih.gov This was achieved by transferring the BGC via a bacterial artificial chromosome (BAC) and co-expressing it with the necessary SARP transcriptional regulators. nih.gov The production of this compound and its N-acetyl cysteine adduct in this heterologous host further validated the identity and function of the biosynthetic gene cluster. nih.govmdpi.com
Compound and Gene Information
| Compound Name | Compound Family |
|---|---|
| This compound | Pyranonaphthoquinone Polyketide |
| Griseusin A | Pyranonaphthoquinone Polyketide |
| N-acetyl cysteine adduct of 3'-O-α-D-forosaminyl-(+)-griseusin A | Pyranonaphthoquinone Polyketide Adduct |
| Gene/Protein | Function |
|---|---|
| KS | Type II Polyketide Synthase (Ketosynthase) |
| CLF | Type II Polyketide Synthase (Chain Length Factor) |
| SARP | Streptomyces Antibiotic Regulatory Protein |
Biosynthetic Pathway Elucidation and Enzymology
General Polyketide Synthase (PKS) Framework in Griseusin Biosynthesis
The biosynthesis of the griseusin core structure is initiated by a Type II Polyketide Synthase (PKS) system. nih.gov These multienzyme complexes are responsible for the iterative condensation of simple acyl-CoA precursors to form a poly-β-keto chain, which then undergoes a series of cyclization and modification reactions to generate the characteristic aromatic polyketide scaffold.
In the case of griseusin, a biosynthetic gene cluster (BGC) identified in Streptomyces sp. CA-256286 provides significant insights into this process. nih.gov This cluster encodes the essential components of a minimal Type II PKS, including:
Ketosynthase (KSα and KSβ): These enzymes catalyze the decarboxylative condensation of malonyl-CoA extender units with the growing polyketide chain.
Acyl Carrier Protein (ACP): This protein tethers the growing polyketide chain via a phosphopantetheinyl arm, shuttling it between the various catalytic domains of the PKS.
Ketoreductase (KR): This enzyme is responsible for the stereospecific reduction of keto groups within the polyketide chain.
Cyclase (CYC): These enzymes control the regiospecific cyclization of the polyketide backbone, a critical step in determining the final ring structure of the molecule.
Dehydratase (DH): This enzyme removes water molecules to introduce double bonds into the cyclic intermediates.
The concerted action of these enzymes leads to the formation of the core pyranonaphthoquinone structure of griseusin A.
Specifics of the Forosamine (B98537) Moiety Biosynthesis
A key structural feature of 3'-O-forosaminyl-griseusin A is the presence of the deoxysugar, D-forosamine. The biosynthesis of this sugar and its subsequent attachment to the griseusin aglycone is a multi-step process involving a dedicated set of enzymes.
TDP-D-Forosamine Pathway Enzymes
While the specific enzymes for forosamine biosynthesis in a griseusin-producing organism have not been fully characterized, the homologous pathway in the biosynthesis of auricin in Streptomyces aureofaciens provides a well-established model. nih.govresearchgate.net This pathway begins with a glucose-1-phosphate precursor and proceeds through a series of enzymatic modifications to yield TDP-D-forosamine. The key enzymes implicated in this transformation, with homologs found in the spinosyn biosynthetic pathway, are detailed in the table below. nih.gov
| Enzyme | Function |
| SpnO | TDP-glucose-4,6-dehydratase |
| SpnN | TDP-4-keto-6-deoxy-D-glucose 3-dehydratase |
| SpnQ | TDP-4-keto-2,6-dideoxy-D-glucose 3-ketoreductase |
| SpnR | TDP-3-keto-2,3,6-trideoxy-D-glucose 4-aminotransferase |
| SpnS | TDP-4-amino-2,3,4,6-tetradeoxy-D-glucose N,N-dimethyltransferase |
The sequential action of these enzymes modifies the glucose precursor, ultimately producing the activated sugar donor, TDP-D-forosamine, ready for attachment to the griseusin core.
Glycosyltransferase-Mediated Forosamine Attachment
The final step in the incorporation of the forosamine moiety is its transfer from the TDP carrier to the hydroxyl group at the C-3' position of the griseusin A aglycone. This crucial reaction is catalyzed by a specific glycosyltransferase (GT) . In the auricin biosynthetic gene cluster, two glycosyltransferase genes were found to be involved in the attachment of a single D-forosamine sugar. nih.gov The presence of homologous GT-encoding genes within the griseusin biosynthetic gene cluster strongly suggests a similar mechanism for the formation of the O-glycosidic bond in this compound. nih.gov
Post-Biosynthetic Modifications and Pathway Intermediates
Following the construction of the glycosylated pyranonaphthoquinone, the molecule can undergo further modifications. One of the most significant is the formation of an N-acetyl cysteine adduct, a process linked to cellular detoxification mechanisms.
N-Acetyl Cysteine Adduct Formation via Detoxification Pathways (e.g., Mycothiol-Dependent)
Research has identified an N-acetyl cysteine (AcCys) adduct of this compound. nih.gov The formation of this adduct is proposed to be a detoxification mechanism within the producing organism. This process is believed to be dependent on mycothiol (B1677580) (MSH) , a major low-molecular-weight thiol found in actinomycetes that plays a crucial role in protecting the cell from toxins and oxidative stress. nih.govubc.ca
The proposed mechanism involves the initial nucleophilic attack of mycothiol on the griseusin molecule. Subsequently, an amidase cleaves the mycothiol S-conjugate, releasing the N-acetyl cysteine adduct. nih.gov This modification likely renders the parent compound less active, facilitating its management or export by the cell. nih.gov The lack of antibacterial activity of the AcCys adduct supports its role as a detoxified version of the parent compound. nih.gov
Chemical Synthesis and Synthetic Analogues
Total Synthesis Strategies of the Griseusin Core
The synthesis of the characteristic pyranonaphthoquinone core of griseusins, featuring a unique 1,7-dioxaspiro[5.5]undecane ring system fused to a juglone (B1673114) moiety, has been a central challenge for synthetic chemists. massey.ac.nz Various strategies have been developed to construct this complex scaffold, often employing divergent and enantioselective methodologies.
Divergent Modular Approaches
Divergent modular strategies have proven to be particularly effective in accessing a variety of griseusin-type pyranonaphthoquinones. researchgate.netrsc.orgnih.gov These approaches involve the assembly of key building blocks that can be strategically combined and modified to generate a library of natural products and their analogues. researchgate.net A key feature of these strategies is the ability to introduce diversity at late stages of the synthesis, allowing for the efficient exploration of SAR. researchgate.netnih.gov
One such approach divides the griseusins into subclasses that diverge synthetically from a common intermediate, such as griseusin C. nih.gov This modular design facilitates the synthesis of a range of griseusin analogues by modifying the individual modules before their assembly. nih.gov For instance, a divergent enantioselective strategy has been reported for the synthesis of griseusin A, griseusin C, 4′-deacetyl-griseusin A, and two non-native counterparts in 11–14 steps. nih.govscispace.com Another divergent modular strategy enabled the enantioselective total synthesis of 12 naturally occurring griseusin-type pyranonaphthoquinones and 8 structurally similar analogues. researchgate.netrsc.orgnih.govresearchgate.netresearchgate.net This approach highlights the power of modularity in generating chemical diversity for biological screening. researchgate.net The modular nature of these synthetic schemes suggests their potential for efficient application in preparing griseusin analogs for detailed SAR studies. nih.gov
Enantioselective Methodologies
The stereochemistry of the griseusin core is crucial for its biological activity, necessitating the development of enantioselective synthetic methods. Key enantioselective reactions that have been successfully employed in griseusin synthesis include copper-catalyzed boration-hydroxylation and hydroxyl-directed C-H olefination. researchgate.netrsc.orgnih.gov
A notable enantioselective total synthesis of griseusin A and its analogues utilized a hydroxy-directed C–H olefination of a 1-methylene isochroman (B46142) with an α,β-unsaturated ketone. nih.gov This key step was followed by a stereoselective epoxidation and regioselective cyclization to construct the signature tetrahydro-spiropyran ring. nih.gov This strategy also addressed the challenge of C1 epimerization, a common issue in griseusin total synthesis. nih.gov
Another powerful enantioselective method involves a Cu-catalyzed enantioselective boration-hydroxylation to establish key stereocenters in the griseusin core. researchgate.netrsc.orgnih.gov This reaction, in combination with a hydroxyl-directed C-H olefination, provides access to the central pharmacophore, which can then be further elaborated through epoxidation-cyclization and other transformations. researchgate.netrsc.orgnih.gov The use of borane-trimethylamine complex (BTM) in the presence of an acid like TFA has also been shown to achieve good diastereoselectivity in the reduction of ketone intermediates during the enantioselective total synthesis of griseusin analogues. researchgate.net
Synthetic Approaches to 3'-O-Forosaminyl-Griseusin A Analogues and Derivatives
The synthesis of analogues of this compound has been pursued to understand the role of the forosamine (B98537) sugar and the pyranonaphthoquinone skeleton in the molecule's bioactivity. These efforts involve the regioselective and stereoselective synthesis of modified glycosyl moieties and chemical modifications of the aglycone.
Regioselective and Stereoselective Syntheses of Modified Glycosyl Moieties
The forosamine sugar is a key component of this compound, and its modification can significantly impact biological activity. The synthesis of analogues with modified glycosyl moieties requires precise control over regioselectivity and stereoselectivity during the glycosylation reaction.
While specific examples of the synthesis of modified forosaminyl moieties for griseusin A are not extensively detailed in the provided search results, the general principles of stereoselective glycosylation are well-established and would be applicable. nih.gov The development of methods for the regioselective and stereoselective synthesis of C-aryl glycosides, for instance, through nickel-catalyzed ortho-C-H glycosylation, demonstrates the potential for creating novel griseusin analogues with modified sugar-aglycone linkages. rsc.org The synthesis of optically pure precursors for the sugar moiety is also a critical aspect. massey.ac.nz
Chemical Modifications of the Pyranonaphthoquinone Skeleton
Modifications to the pyranonaphthoquinone skeleton of griseusin A offer another avenue for generating analogues with potentially improved or novel biological activities. Synthetic strategies have been developed to allow for the introduction of various substituents and functional groups onto the core structure. acs.orgacs.org
One approach involves the synthesis of pyranonaphthoquinone-spiroacetals, which are synthetic analogues of griseusin A. acs.orgacs.org In this synthesis, the oxygenated substituents on the spiroacetal ring were introduced onto a key naphthalene (B1677914) intermediate using an anti-asymmetric aldol (B89426) reaction. acs.orgacs.org The pyranonaphthoquinone skeleton was then constructed via a furofuran annulation to a naphthoquinone followed by oxidative rearrangement. acs.orgacs.org
Other modifications include the synthesis of the griseusin B framework through a one-pot Hauser–Kraus annulation–methylation–double deprotection–spirocyclization sequence. acs.org This convergent synthesis directly affords the tetracyclic ring system and provides a platform for further functionalization. Additionally, the synthesis of analogues with variations in the E-ring substitution has been shown to modulate the anticancer cytotoxicity, highlighting the importance of this part of the molecule for its biological activity. nih.gov
Advanced Structural Analysis and Stereochemical Assignments
Comprehensive Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, 2D NMR, HRMS)
The molecular formula and structural framework of 3'-O-forosaminyl-griseusin A were primarily determined using a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) analysis established the molecular formula of this compound as C₃₀H₃₅NO₁₁. This was determined from the detection of a protonated molecular ion [M+H]⁺ at an m/z of 586.2277. nih.gov Further fragmentation analysis (HRMS/MS) revealed a characteristic fragment ion corresponding to the forosamine (B98537) sugar moiety, corroborating the presence of the glycosidic unit. nih.gov
Detailed one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments were instrumental in assembling the complete structure. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were employed to piece together the spin systems of the molecule. nih.gov These analyses identified the pyranonaphthoquinone core, characteristic of griseusins, and a 2,3,4,6-tetradeoxy-hexose monosaccharide substituted with a dimethylamino group at the C-4″ position, which was identified as forosamine. nih.gov The linkage between the sugar and the aglycone was confirmed by key HMBC correlations observed between the anomeric proton of the sugar (H-1″) and the C-3′ carbon of the griseusin core, as well as from H-3′ to C-1″. nih.gov
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) nih.govresearchgate.net
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 170.2 | - |
| 2 | 37.0 | 3.06 (d, 17.0); 2.92 (d, 17.0) |
| 3 | 68.2 | 4.56 (s) |
| 4 | 113.8 | - |
| 4a | 133.0 | - |
| 5 | 181.1 | - |
| 5a | 138.8 | - |
| 6 | 119.8 | 7.55 (d, 7.8) |
| 7 | 135.9 | 7.72 (t, 7.9) |
| 8 | 118.0 | 7.31 (d, 8.0) |
| 9 | 159.4 | - |
| 9a | 115.1 | - |
| 10 | 187.0 | - |
| 10a | 131.7 | - |
| 1' | 98.9 | - |
| 3' | 71.7 | 4.72 (m) |
| 4' | 29.2 | 2.03 (m); 1.81 (m) |
| 5' | 23.5 | 1.61 (m); 1.48 (m) |
| 6' | 63.1 | 3.81 (m); 3.51 (m) |
| 1" | 96.6 | 4.88 (br s) |
| 2" | 34.1 | 1.91 (m); 1.45 (m) |
| 3" | 26.0 | 1.75 (m); 1.55 (m) |
| 4" | 67.0 | 2.31 (m) |
| 5" | 67.8 | 3.32 (m) |
| 6" | 18.1 | 1.07 (d, 6.3) |
| 7" (N(CH₃)₂) | 41.5 | 2.20 (s) |
| CH₃ (C-3) | 22.9 | 1.44 (s) |
Elucidation of Relative and Absolute Stereochemistry
The stereochemical assignment of this compound is based on its relationship to previously characterized compounds and detailed analysis of spectroscopic data. The aglycone portion of the molecule is (+)-griseusin A. researchgate.netsemanticscholar.org The absolute configuration of the parent griseusin A was definitively established as (1R,3R,4R,3'R,5'R,6'R) through X-ray analysis of a derivative in earlier studies. massey.ac.nz
The glycosylating sugar is the D-enantiomer of forosamine. semanticscholar.org This assignment is based on the fact that the 3'-O-forosaminyl derivative has only been found naturally associated with (+)-griseusin A and the D-configuration of the forosamine moiety. researchgate.netsemanticscholar.org
The relative stereochemistry of the glycosidic linkage, which connects the forosamine sugar to the griseusin A core, was inferred from ¹H NMR data. The anomeric proton (H-1″) of the forosamine unit appears as a broad singlet. nih.gov This multiplicity suggests an equatorial orientation for the H-1" proton, which is characteristic of an α-glycosidic bond in this type of pyranose ring system. nih.gov Therefore, the complete name includes the designation α-D-forosaminyl.
Conformational Analysis of the Spiroketal and Glycosidic Linkages
The three-dimensional conformation of this compound is largely defined by the orientation of the spiroketal system and the torsion angles of the glycosidic bond.
The conformation of the α-glycosidic linkage is described by the torsion angles Φ (O5″-C1″-O3′-C3′) and Ψ (C1″-O3′-C3′-C4′). As established by ¹H NMR, the linkage is in the α-configuration, which places constraints on the possible values of these angles. nih.govcnrs.frnih.gov The observation of a broad singlet for the anomeric proton (H-1") indicates an equatorial position, which defines the local geometry at the anomeric carbon and restricts the rotational freedom around the glycosidic bond. nih.gov This preferred conformation is crucial for the molecule's specific interactions with biological targets.
Molecular and Cellular Mechanisms of Action
Identification of Molecular Targets (e.g., Peroxiredoxin 1, Glutaredoxin 3)
Mechanistic studies have identified the griseusin class of compounds as potent inhibitors of specific antioxidant enzymes. researchgate.net The primary molecular targets identified are Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3). researchgate.net These enzymes are crucial for maintaining cellular redox homeostasis by detoxifying reactive oxygen species (ROS) and reducing oxidized protein thiols. The inhibition of these enzymes by 3'-O-forosaminyl-griseusin A is a critical initiating event in its mechanism of action. Frenolicin B, another natural product, has also been identified as a selective inhibitor of these same two enzymes. wikipedia.org
Biochemical Consequences of Target Engagement (e.g., Intracellular ROS Modulation, mTORC1-mediated 4E-BP1 Phosphorylation Inhibition)
The engagement and inhibition of Peroxiredoxin 1 and Glutaredoxin 3 by this compound leads to significant biochemical changes within the cell. By disabling these key antioxidant enzymes, the compound disrupts the cell's ability to manage oxidative stress, leading to an accumulation of intracellular Reactive Oxygen Species (ROS).
This elevation in ROS levels can, in turn, modulate various signaling pathways. One critical pathway affected is the mTORC1 (mammalian target of rapamycin (B549165) complex 1) signaling cascade. High concentrations or prolonged exposure to ROS have been shown to decrease mTORC1 activity. nih.gov mTORC1 is a central regulator of cell growth and protein synthesis, and its inhibition has profound effects. nih.govnih.gov
Cellular Effects in In Vitro Research Models
The biochemical consequences of this compound's activity manifest as distinct cellular effects in various in vitro models. As a naphthoquinone antibiotic isolated from Streptomyces griseus, its most well-documented effect is its potent activity against Gram-positive bacteria. nih.govmedchemexpress.com This includes effectiveness against clinically significant strains such as methicillin-resistant Staphylococcus aureus (MRSA). medchemexpress.com Furthermore, biological evaluations have highlighted the potential of the griseusin family of compounds, demonstrating cytotoxicity in cancer cell line studies. researchgate.net
| Research Model | Observed Cellular Effect | Reference |
|---|---|---|
| Gram-positive bacteria (general) | Inhibition of growth (antibacterial activity) | medchemexpress.com |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition of growth | medchemexpress.com |
| Cancer cell lines | Cytotoxicity | researchgate.net |
Role of Endogenous Detoxification Pathways in Modulating Activity in Producing Organisms
The producing organism, Streptomyces griseus, must possess mechanisms to protect itself from the toxic effects of the very compound it synthesizes. nih.govvanderbilt.edu While specific pathways for this compound have not been fully detailed, general detoxification strategies for similar electrophilic compounds in microorganisms provide a likely model. nih.gov
A primary route for detoxification of such reactive molecules involves conjugation with endogenous nucleophiles. nih.gov The most common pathway is conjugation with glutathione (B108866) (GSH), often catalyzed by glutathione-S-transferase enzymes. nih.gov This process renders the compound more water-soluble and less reactive, facilitating its sequestration or efflux and preventing it from damaging essential cellular macromolecules within the producing bacterium. This self-resistance is crucial for the survival of antibiotic-producing organisms.
Structure Activity Relationship Sar Studies of 3 O Forosaminyl Griseusin a and Analogues
Impact of Glycosylation on Biological Activity
Glycosylation, the attachment of sugar moieties to a molecule, is a common natural strategy to modulate the biological activity, stability, and pharmacokinetic properties of compounds. nih.govresearchgate.net In the case of 3'-O-forosaminyl-griseusin A, the presence of the D-forosamine sugar is a distinguishing feature. researchgate.net
Research has established that 3'-O-α-D-forosaminyl-(+)-griseusin A possesses potent activity against various Gram-positive pathogens. nih.gov For instance, it exhibits minimum inhibitory concentrations (MICs) of 0.39 µg/mL against Staphylococcus aureus and Bacillus subtilis. nih.gov The sugar moiety is thought to play a role in the molecule's interaction with its biological targets. researchgate.net
Table 1: Impact of Modification on Antibacterial Activity
| Compound | Modification | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 3'-O-α-D-forosaminyl-(+)-griseusin A | Parent Glycoside | Staphylococcus aureus | 0.39 | nih.gov |
| N-Acetyl Cysteine Adduct of this compound | Addition of AcCys group to the aglycone | MRSA MB5393 | >128 | nih.gov |
Influence of Pyranonaphthoquinone Core Modifications
The pyranonaphthoquinone scaffold is the central pharmacophore of the griseusin family. rsc.org Modifications to this core structure have a profound impact on biological activity. Synthetic and natural analogues have been studied to probe the importance of various functional groups and structural features.
A key feature of the core is the quinone moiety. Studies on simplified isochromane-type analogues demonstrated that the quinone is essential for antimicrobial activity, as the corresponding non-quinoidal isochromanes were found to be inactive. nih.gov This suggests that the redox properties of the naphthoquinone system are likely involved in the mechanism of action. mdpi.com Conversely, the same study indicated that a hydroxyl group at the C-4 position might not be essential for activity. nih.gov
Nature itself provides diverse core structures. Griseusin D, a naturally occurring analogue isolated from an alkaliphilic Nocardiopsis sp., features a 5'-one, 4-hydroxy, and 12-methoxy-substituted core. nih.gov This compound displayed potent cytotoxicity against human leukemia (HL60) cells with an IC50 value of 0.23 µg/mL, indicating that significant modifications to the pyranonaphthoquinone skeleton are not only tolerated but can result in powerful biological activity. nih.gov
A comprehensive, divergent modular strategy for the enantioselective total synthesis of 12 naturally-occurring griseusins and 8 structurally-similar analogues has provided deep insights into the SAR of the core. rsc.org This approach, which involves key steps like Cu-catalyzed enantioselective boration–hydroxylation and hydroxyl-directed C–H olefination, has allowed for the systematic evaluation of how changes in the core structure affect cytotoxicity in cancer cells and activity in regenerative biology models. rsc.org
Systematic Derivatization for SAR Mapping
Systematic derivatization is a powerful tool for mapping the SAR of a natural product. By creating a library of related compounds and evaluating their biological activities, researchers can identify the specific molecular features responsible for efficacy and selectivity. nih.gov
A landmark study in the griseusin field employed a divergent modular synthesis to produce a series of 20 pyranonaphthoquinones, including natural products and designed analogues. rsc.org This synthetic campaign allowed for precise modifications across the molecule. Key steps included the diastereoselective reduction and regioselective acetylation of hydroxyl groups, which generated analogues with varied stereochemistry and substitution patterns. rsc.org
Computational and Cheminformatics Approaches
In Silico Analysis of Biosynthetic Pathways and Gene Clusters
The biosynthesis of complex natural products like 3'-O-forosaminyl-griseusin A is governed by specific biosynthetic gene clusters (BGCs) within the producer organism's genome. nih.gov In silico analysis is a critical first step in identifying and characterizing these clusters. jmicrobiol.or.kr
Genome mining of Streptomyces species, the primary producers of griseusins, has been significantly accelerated by computational tools. nih.gov Software such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) allows for the rapid identification of BGCs in sequenced genomes. mdpi.comresearchgate.netsecondarymetabolites.org These tools use algorithms, including Hidden Markov Models, to detect sequences encoding the multi-modular enzymes responsible for natural product synthesis, such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). nih.govmdpi.com
Research has shown that griseusins are aromatic polyketides synthesized by a type II PKS. nih.govnih.gov A foundational study on Streptomyces griseus K-63 led to the cloning and sequencing of a 5.4-kb DNA segment containing five open reading frames (ORFs) that encode the core components of the griseusin PKS. nih.gov Subsequent genome mining efforts in other strains, like Streptomyces sp. CA-256286, have utilized this information to find homologous BGCs. nih.gov In one such study, the activation of a "silent" BGC led to the production of an N-acetyl cysteine adduct of 3'-O-α-d-forosaminyl-(+)-griseusin A. nih.govnih.gov Bioinformatic analysis identified two candidate type II PKS BGCs, with the "known cluster BLAST" feature of antiSMASH showing significant similarity to the known S. griseus cluster (MIBiG accession: BGC0000231). nih.gov Similarly, analysis of Streptomyces thinghirensis HM3 revealed a type II PKS cluster with a 61% similarity score to the griseusin BGC from S. griseus. mdpi.com
These in silico analyses provide a detailed prediction of the genes involved in constructing the pyranonaphthoquinone core and the subsequent tailoring steps, including the glycosylation with forosamine (B98537). nih.govatlasofscience.org The identification of genes for ketosynthases, acyl carrier proteins, ketoreductases, and cyclases confirms the classification and provides a roadmap for targeted genetic engineering or heterologous expression experiments. nih.govnih.gov
Table 1: Core Genes in the Griseusin Type II PKS Gene Cluster and Their Putative Functions
| Gene/ORF | Putative Enzyme/Protein | Putative Function in Biosynthesis |
|---|---|---|
| ORF1 | Ketosynthase (KSα) | Catalyzes the iterative condensation of acyl units to build the polyketide chain. nih.gov |
| ORF2 | Chain Length Factor (KSβ) | Works in conjunction with KSα to determine the specific length of the polyketide backbone. nih.gov |
| ORF3 | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain and the extender units (malonyl-CoA). nih.gov |
| ORF4 | Cyclase/Dehydrase (CYC/DH) | Catalyzes the regiospecific cyclization and subsequent dehydration of the polyketide chain to form the aromatic ring system. nih.gov |
| ORF5 | Ketoreductase (KR) | Reduces specific keto groups on the nascent polyketide chain, influencing the cyclization pattern and final structure. nih.gov |
Molecular Docking and Dynamics Simulations for Target Interaction Studies
Once a biological target for a compound is identified, molecular docking and molecular dynamics (MD) simulations serve as powerful computational methods to explore the interaction at an atomic level. nih.govnih.govscispace.com These techniques predict the preferred orientation (pose) of a ligand when bound to a receptor and estimate the stability and dynamics of the resulting complex. nih.govmdpi.com
Mechanistic studies have established that griseusins are potent inhibitors of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3), identifying these as key molecular targets. rsc.orgresearchgate.netnih.gov While specific docking studies on this compound with these targets are not yet widely published, the principles of these computational methods provide a clear framework for how such an investigation would proceed.
Molecular docking would be used to place this compound into the active site of Prx1 or Grx3. nih.gov The process involves sampling numerous conformations and orientations of the ligand within the binding pocket and using a scoring function to rank them based on predicted binding affinity. nih.govscispace.com This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for inhibition. nih.gov
Table 2: General Workflow for Molecular Dynamics Simulation in Target Interaction Studies
| Step | Purpose | Key Analyses |
|---|---|---|
| System Preparation | Prepare the initial protein-ligand complex (from docking) and solvate it in a water box with ions to mimic physiological conditions. | Ensure proper protonation states and system neutrality. |
| Energy Minimization | Relax the system to remove any steric clashes or unfavorable geometries introduced during preparation. | Monitor potential energy to ensure it reaches a stable minimum. |
| Equilibration (NVT & NPT) | Gradually heat the system to the target temperature (NVT ensemble) and then adjust the pressure to the target value (NPT ensemble), allowing the solvent to equilibrate around the restrained protein-ligand complex. | Monitor temperature, pressure, and density for convergence. |
| Production Simulation | Run the simulation for an extended period (nanoseconds to microseconds) without restraints to observe the natural dynamic behavior of the complex. | Collect atomic coordinates at regular intervals to generate a trajectory. |
| Trajectory Analysis | Analyze the collected trajectory to understand the structural and energetic properties of the complex. | Root Mean Square Deviation (RMSD) for stability, Root Mean Square Fluctuation (RMSF) for flexibility, hydrogen bond analysis, binding free energy calculations (MM/GBSA). nih.govnih.gov |
Predictive Modeling for Chemical Biology Research
Cheminformatics provides a suite of predictive modeling techniques that are vital for modern chemical biology and drug discovery. nih.govnih.govresearchgate.net These methods use computational algorithms to establish relationships between a molecule's structure and its physicochemical or biological properties. rsc.org
Quantitative Structure-Activity Relationship (QSAR) is a prominent predictive modeling approach. nih.govoptibrium.com A QSAR model is a mathematical equation that correlates the biological activity of a set of compounds with their molecular descriptors. biorxiv.org For this compound and its analogues, a QSAR model could be developed to predict their inhibitory potency against targets like Prx1 and Grx3. rsc.orgnih.gov This would require a dataset of griseusin-type compounds with experimentally measured activities. rsc.org
The process involves calculating a wide range of molecular descriptors for each compound in the dataset. optibrium.com These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. u-strasbg.fr Statistical methods or machine learning algorithms are then used to build a model that can predict the activity of new, untested compounds based solely on their structure. biorxiv.org Rigorous validation, including internal (cross-validation) and external validation with a test set, is crucial to ensure the model's predictive power and reliability. nih.govu-strasbg.frresearchgate.net Defining the model's applicability domain—the chemical space in which it can make reliable predictions—is also a critical step. nih.gov
Such predictive models are valuable for prioritizing which analogues to synthesize, guiding hit-to-lead optimization, and screening virtual libraries to identify novel potential inhibitors. nih.govmdpi.com
Table 3: Examples of Molecular Descriptor Classes for QSAR Modeling
| Descriptor Class | Description | Examples |
|---|---|---|
| 1D Descriptors | Based on the molecular formula and atom counts. | Molecular Weight, Count of Hydrogen Bond Donors/Acceptors, Atom Counts. |
| 2D Descriptors | Based on the 2D representation (connection table) of the molecule. | Topological Polar Surface Area (TPSA), LogP (octanol-water partition coefficient), Molecular Connectivity Indices, Fragment Counts. |
| 3D Descriptors | Based on the 3D conformation of the molecule. | Molecular Shape Indices, Steric Parameters (e.g., Verloop), Solvent Accessible Surface Area, Principal Moments of Inertia. |
| Quantum Chemical Descriptors | Derived from quantum mechanical calculations. | HOMO/LUMO energies, Dipole Moment, Atomic Charges. |
| Fingerprints | Bit strings representing the presence or absence of specific structural features or fragments. | MACCS Keys, Extended-Connectivity Fingerprints (ECFPs). |
Future Research Directions and Research Applications
Engineering Biosynthetic Pathways for Novel Analogues
The elucidation of the biosynthetic gene cluster (BGC) responsible for producing 3'-O-forosaminyl-griseusin A in Streptomyces species offers significant opportunities for generating novel analogues through metabolic engineering. nih.govnih.gov The responsible BGC contains genes encoding for polyketide synthases (PKSs), glycosyltransferases, and other tailoring enzymes that can be targeted for modification. mdpi.com Techniques such as CRISPR-Cas9-based gene inactivation and heterologous expression of BGCs are powerful tools for this purpose. nih.govmdpi.comoup.com
One key area of focus is the manipulation of the glycosylation pattern. The forosamine (B98537) sugar moiety is crucial for the biological activity of many antibiotics, and altering this sugar or attaching different sugar moieties could lead to analogues with improved or novel activities. mdpi.comacs.org The glycosyltransferase within the BGC is responsible for attaching the forosamine sugar, and its modification or replacement with other glycosyltransferases could generate a diverse range of glycosylated derivatives. mdpi.comvanderbilt.edu For instance, the heterologous expression of genes from various anthracycline BGCs has been successfully used to create new anthracyclines, a strategy that could be adapted for griseusin biosynthesis. frontiersin.org
Furthermore, the polyketide backbone of griseusin A can be modified by engineering the PKS genes. nih.govmdpi.com Altering the starter or extender units, or modifying the ketoreductase, dehydratase, and cyclase domains within the PKS modules can lead to the synthesis of novel polyketide cores. researchgate.net The activation of "silent" BGCs by overexpressing transcriptional regulators has already proven effective in producing a new N-acetyl cysteine adduct of this compound, demonstrating the potential for discovering previously unobserved derivatives. nih.gov Combining these genetic manipulation strategies can create a combinatorial biosynthesis approach to generate a library of novel this compound analogues for further biological evaluation. researchgate.net
Development as Chemical Probes for Elucidating Biological Pathways
Recent research has highlighted the potential of griseusins, including this compound, as chemical probes to investigate complex biological pathways. researchgate.net Their potent and specific biological activities make them valuable tools for target identification and mechanism-of-action studies. For example, some griseusin-type compounds have been identified as potent inhibitors of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3), suggesting a role in modulating cellular redox signaling. researchgate.net
The synthesis of structural analogues and tagged derivatives of this compound can facilitate these investigations. acs.orgnih.gov For instance, the development of probes that can compete with the natural product for binding to its cellular targets can be used in competitive binding assays to identify these targets. researchgate.net The modular nature of griseusin synthesis allows for the introduction of reporter tags, such as fluorescent dyes or affinity labels, which can be used to visualize the subcellular localization of the compound and to isolate its binding partners. nih.gov
The observation that some griseusins exhibit a novel mechanism of action, as indicated by COMPARE analysis, further underscores their potential as unique chemical probes. researchgate.net By studying how these compounds affect cellular processes, such as apoptosis and signaling pathways, researchers can uncover new regulatory mechanisms and therapeutic targets. vanderbilt.eduresearchgate.net The use of this compound and its engineered analogues in high-throughput screening and chemoproteomic approaches will be instrumental in elucidating their full potential as molecular probes in cancer and regenerative biology research. researchgate.net
Advanced Analytical Methodologies for Detection and Quantification in Research Settings
The detection and quantification of this compound in complex biological matrices require sensitive and specific analytical methods. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRESIMS) is a powerful technique for the identification and characterization of this compound and its analogues. nih.govmdpi.com This method allows for the accurate determination of the molecular formula and provides fragmentation data that aids in structural elucidation. mdpi.com
For quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. By using a stable isotope-labeled internal standard, it is possible to achieve accurate and precise quantification of this compound in various research samples, such as fermentation broths and cell extracts. The development of optimized extraction protocols is crucial to ensure high recovery of the analyte from the sample matrix.
In addition to mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy plays a vital role in the structural confirmation of this compound and its derivatives. nih.govnih.gov One- and two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, provide detailed information about the connectivity of atoms within the molecule. nih.gov As new analogues are generated through biosynthetic engineering, these advanced analytical techniques will be essential for their structural characterization and for monitoring their production in engineered strains.
Exploration of New Biological Activities in Relevant Research Models
This compound has demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.commedchemexpress.com This provides a strong rationale for further exploring its antibacterial potential in various in vitro and in vivo models of bacterial infection. nih.gov The minimal inhibitory concentrations (MICs) against key pathogens have been determined, laying the groundwork for more extensive efficacy studies. nih.govmdpi.com
Beyond its antibacterial properties, the broader biological activities of this compound remain largely unexplored. The cytotoxicity of related griseusin compounds against cancer cell lines suggests that this class of molecules may have anticancer potential. mdpi.comresearchgate.net Therefore, evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines is a logical next step. nih.gov
Furthermore, the unique pyranonaphthoquinone structure with its spiroacetal system and forosamine sugar suggests that it may interact with a variety of biological targets. acs.orgresearchgate.net Research models such as the axolotl embryo tail inhibition assay have been used to assess the effects of other griseusins on developmental processes and could be employed to study this compound. mdpi.comresearchgate.net Exploring its effects on other biological processes, such as inflammation, viral replication, and immunomodulation, could uncover novel therapeutic applications for this fascinating natural product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
